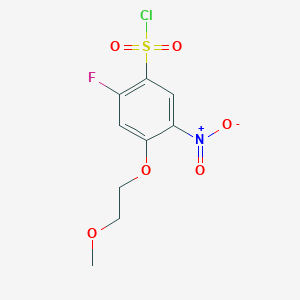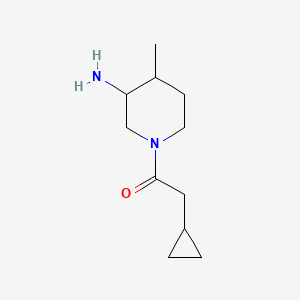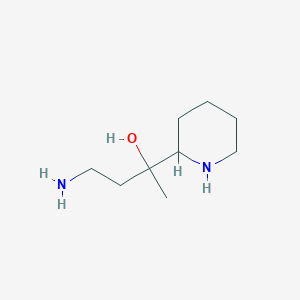
2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClFO4S It is a derivative of benzene sulfonyl chloride, featuring a fluorine atom, a methoxyethoxy group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps. One common route starts with the nitration of 2-fluoro-4-(2-methoxyethoxy)benzene to introduce the nitro group. This is followed by sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Products include sulfonamides or sulfonate esters.
Reduction: The major product is the corresponding amino derivative.
Oxidation: Products depend on the specific oxidizing agent used but may include various oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The molecular targets and pathways depend on the specific application, such as its use in drug development where it may interact with biological targets like enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2-(2-methoxyethoxy)-1-nitrobenzene: Similar structure but lacks the sulfonyl chloride group.
2-Fluoro-5-methoxy-4-(2-methoxyethoxy)benzaldehyde: Contains an aldehyde group instead of the nitro and sulfonyl chloride groups.
Uniqueness
The presence of the sulfonyl chloride group makes it particularly useful in nucleophilic substitution reactions, while the nitro group provides additional reactivity for reduction and other transformations .
Eigenschaften
Molekularformel |
C9H9ClFNO6S |
|---|---|
Molekulargewicht |
313.69 g/mol |
IUPAC-Name |
2-fluoro-4-(2-methoxyethoxy)-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClFNO6S/c1-17-2-3-18-8-4-6(11)9(19(10,15)16)5-7(8)12(13)14/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
APEHKXGUFPRTFL-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13192011.png)


![6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13192020.png)
![3-[(4-Fluorophenyl)sulfanyl]butan-2-one](/img/structure/B13192031.png)

![[2-(Bromomethyl)-2-methylbutyl]trimethylsilane](/img/structure/B13192045.png)
![(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid](/img/structure/B13192057.png)


![2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13192092.png)


